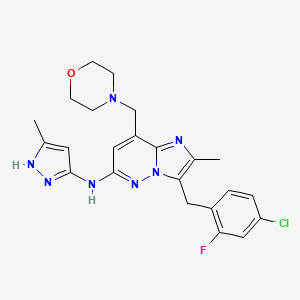
Gandotinib
Übersicht
Beschreibung
Gandotinib, also known as LY-2784544, is an experimental drug developed by Eli Lilly for the treatment of cancer. It is a small molecule inhibitor of Janus kinase 2 (JAK2), with additional minor inhibition of signal transducer and activator of transcription 3 (STAT3). This compound has shown promise in clinical trials for patients with myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and myelofibrosis .
Wissenschaftliche Forschungsanwendungen
Gandotinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der Hemmung der Januskinase 2 und deren Auswirkungen auf verschiedene biochemische Pfade.
Biologie: Die Verbindung wird verwendet, um die Rolle der Januskinase 2 in der zellulären Signaltransduktion und ihre Auswirkungen auf Zellproliferation und Apoptose zu untersuchen.
Medizin: this compound wird als potenzieller Therapeutikum für myeloproliferative Neoplasien, Polycythaemia vera, essentielle Thrombozythämie und Myelofibrose erforscht. .
Industrie: Gandotinibs Potenzial als Krebstherapie hat Auswirkungen auf die pharmazeutische Industrie, insbesondere bei der Entwicklung von gezielten Therapien für hämatologische Malignome
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Januskinase 2 (JAK2) hemmt, ein Schlüsselenzym, das am JAK-STAT-Signalweg beteiligt ist. Dieser Weg ist entscheidend für die Regulation verschiedener zellulärer Prozesse, einschließlich Zellwachstum, Differenzierung und Immunantwort. Durch die Hemmung von JAK2 stört this compound die Signalkaskade, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt. Zusätzlich hat this compound geringe inhibitorische Wirkungen auf den Signaltransduktor und Aktivator der Transkription 3 (STAT3), was zu seinen Antikrebs-Eigenschaften beiträgt .
Wirkmechanismus
Gandotinib is an experimental drug developed by Eli Lilly for the treatment of cancer . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets Janus Kinase 2 (JAK2), a crucial player in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway . It acts as a small molecule inhibitor of JAK2, with additional minor inhibition of STAT3 .
Mode of Action
This compound acts as an ATP-competitive JAK2 inhibitor . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of STAT3, disrupting the JAK/STAT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and immune response . By inhibiting JAK2, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be administered orally .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that gene-environment interactions can play a significant role in the effectiveness of drugs . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the action of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Gandotinib plays a significant role in biochemical reactions as it inhibits JAK2, a key enzyme involved in various cellular processes . The inhibition of JAK2 by this compound can disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, cell migration, and apoptosis .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In phase I trials, 16% of patients receiving this compound developed tumor lysis syndrome .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It has been observed that this compound can significantly reduce the JAK2V617F gene load in BaF3 cells .
Dosage Effects in Animal Models
It has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders .
Metabolic Pathways
As a JAK2 inhibitor, it is likely to interact with enzymes and cofactors involved in the JAK-STAT signaling pathway .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target sites of action .
Subcellular Localization
As a JAK2 inhibitor, it is likely to localize to areas of the cell where JAK2 is present .
Vorbereitungsmethoden
The synthesis of Gandotinib involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholinomethyl group: This step involves the reaction of the core structure with morpholine in the presence of a suitable base.
Attachment of the 4-chloro-2-fluorobenzyl group: This step is achieved through a nucleophilic substitution reaction.
Final modifications: The compound undergoes further modifications to introduce the 5-methyl-1H-pyrazol-3-yl group
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Gandotinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, insbesondere an den Nitro- oder Carbonyl-Funktionsgruppen.
Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am halogenierten aromatischen Ring.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau der Morpholinomethylgruppe führt
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Gandotinib gehört zu einer Klasse von Verbindungen, die als Januskinase-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:
Ruxolitinib: Ein weiterer JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird. Ruxolitinib hat eine andere chemische Struktur und ein breiteres Hemmungsprofil im Vergleich zu this compound.
Fedratinib: Ein selektiver JAK2-Inhibitor, der zur Behandlung von Myelofibrose zugelassen ist. Fedratinib hat bei Patienten mit JAK2V617F-Mutationen eine Wirksamkeit gezeigt, ähnlich wie this compound.
Baricitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird. .
Gandotinibs Einzigartigkeit liegt in seiner spezifischen Hemmung von JAK2 mit zusätzlicher geringfügiger Hemmung von STAT3, was es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSZANZGUXWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153789 | |
| Record name | Gandotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229236-86-5 | |
| Record name | Gandotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gandotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gandotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gandotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANDOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)

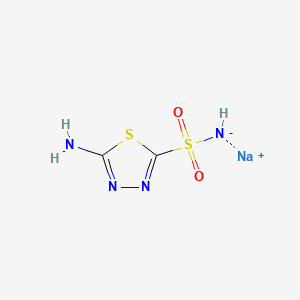
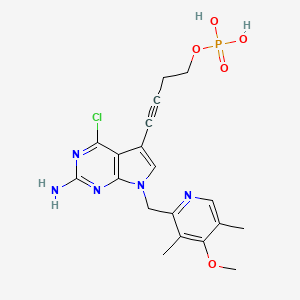
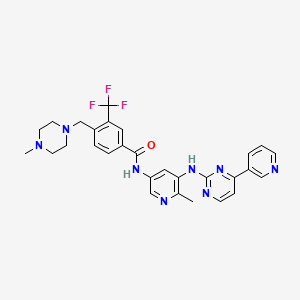
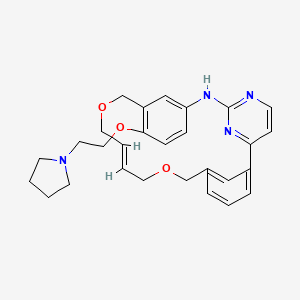
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)
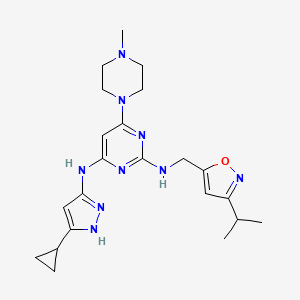
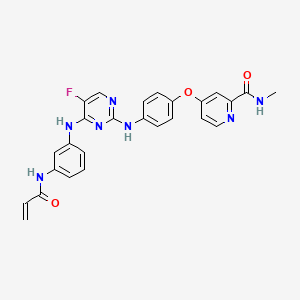
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)
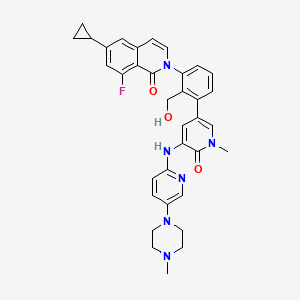
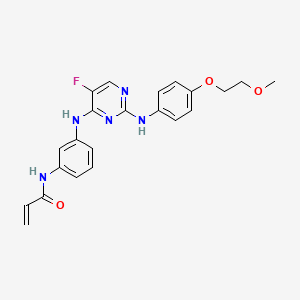
![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)
